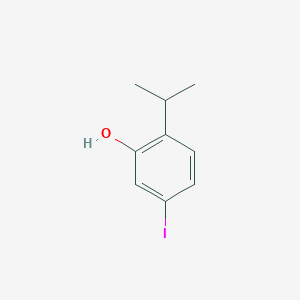![molecular formula C22H29FO5 B15197971 (6S,8S,9S,10R,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B15197971.png)
(6S,8S,9S,10R,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paramethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. It is a fluorinated corticosteroid, which means it contains a fluorine atom in its structure. Paramethasone is used in the treatment of various conditions that require corticosteroid therapy, except for adrenal-deficiency states due to its lack of sodium-retaining properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paramethasone is synthesized through a series of chemical reactions starting from a steroid nucleusThe key steps include fluorination, hydroxylation, and acetylation reactions under controlled conditions .
Industrial Production Methods: In industrial settings, paramethasone is produced by optimizing the reaction conditions to achieve high yield and purity. The process involves the use of specific catalysts and reagents to facilitate the chemical transformations. The final product is purified through crystallization and chromatography techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Paramethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions include modified steroids with altered functional groups, which can have different pharmacological properties .
Scientific Research Applications
Paramethasone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying steroidal structures and reactions.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Used in clinical research to develop new corticosteroid-based therapies for inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products for treating various medical conditions
Mechanism of Action
Paramethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers the translocation of the receptor-ligand complex to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The primary molecular targets include genes involved in the inflammatory response, immune modulation, and metabolic processes. By inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins, paramethasone effectively reduces inflammation and suppresses the immune response .
Comparison with Similar Compounds
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory and immunosuppressant properties.
Betamethasone: A fluorinated corticosteroid with a longer duration of action compared to paramethasone.
Prednisolone: A widely used glucocorticoid with a different structural configuration but similar therapeutic effects.
Uniqueness of Paramethasone: Paramethasone is unique due to its specific fluorination at the 6th position, which enhances its anti-inflammatory potency while reducing its sodium-retaining properties. This makes it particularly suitable for conditions where fluid retention is a concern .
Properties
Molecular Formula |
C22H29FO5 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-20(15,2)19(13)17(26)9-21(14,3)22(11,28)18(27)10-24/h4-5,7,11,13-14,16-17,19,24,26,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17?,19-,20+,21+,22+/m1/s1 |
InChI Key |
MKPDWECBUAZOHP-LZZUPTTRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3C(C[C@@]2([C@]1(C(=O)CO)O)C)O)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


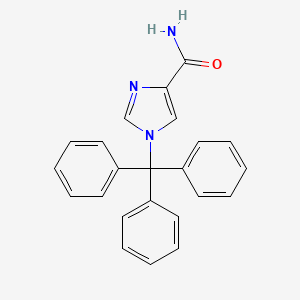
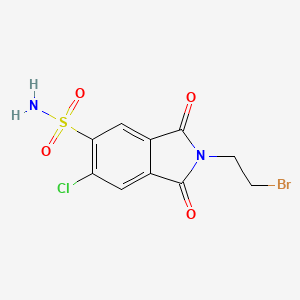
![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)
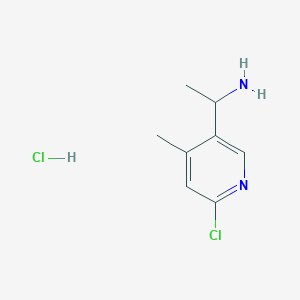
![(1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)](/img/structure/B15197904.png)
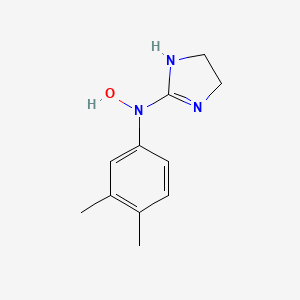
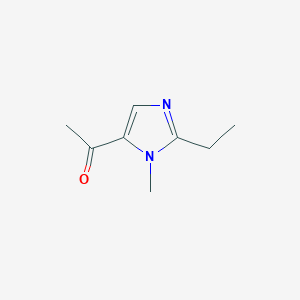
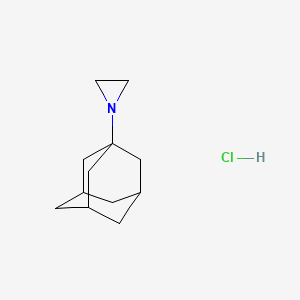
![2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile](/img/structure/B15197946.png)
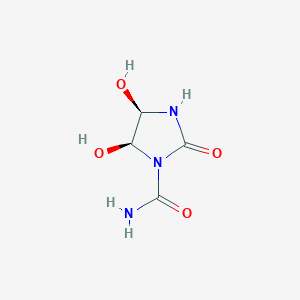
![[(1R,2R,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B15197948.png)

![1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine](/img/structure/B15197956.png)
